Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate

CAS No.: 343305-12-4

Cat. No.: VC2829614

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343305-12-4 |

|---|---|

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate |

| Standard InChI | InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-5-4-6-10(7-9)15-2/h4-8H,1-3H3 |

| Standard InChI Key | LSSCMQBWIGBBNW-UHFFFAOYSA-N |

| SMILES | CC(C(=O)C1=CC(=CC=C1)OC)C(=O)OC |

| Canonical SMILES | CC(C(=O)C1=CC(=CC=C1)OC)C(=O)OC |

Introduction

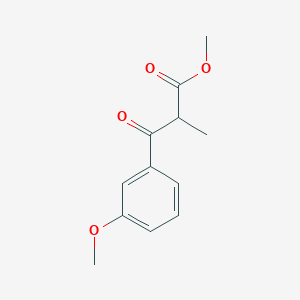

Chemical Identity and Structure

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is characterized by specific chemical identifiers and structural features that define its properties and behavior in various chemical and biological systems.

Basic Chemical Information

The compound is identified by the following chemical parameters:

| Parameter | Value |

|---|---|

| CAS Number | 343305-12-4 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate |

The structure features a methoxyphenyl group, a methyl group, and an oxopropanoate group, creating a complex organic molecule with multiple functional sites .

Structural Characteristics

The compound contains several key structural elements that contribute to its chemical reactivity and biological properties:

-

A methoxy group (-OCH₃) at the meta position (3-position) of the phenyl ring

-

A ketone functional group (C=O)

-

A methyl ester group (-COOCH₃)

-

A methyl substituent at the alpha position of the carbonyl group

This arrangement of functional groups creates a molecule with both hydrophobic and hydrophilic regions, contributing to its versatility in chemical reactions and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate determine its behavior in various environments and applications.

Chemical Reactivity

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate can participate in various chemical reactions due to its multiple functional groups:

-

The ester group can undergo hydrolysis, transesterification, and amidation reactions

-

The ketone group is susceptible to nucleophilic addition reactions

-

The methoxy group on the phenyl ring can participate in demethylation reactions

-

The alpha position between the two carbonyl groups can participate in enolization reactions

Common reagents used in these transformations include potassium permanganate (KMnO₄) for oxidation reactions, lithium aluminum hydride (LiAlH₄) for reduction reactions, and palladium on carbon (Pd/C) for substitution reactions.

Synthesis and Preparation

Understanding the synthetic routes to Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is essential for researchers working with this compound.

General Synthetic Approach

The primary method for synthesizing Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate involves the esterification of 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst. This reaction is typically conducted under reflux conditions to ensure complete conversion of the acid to the corresponding methyl ester.

The general reaction can be represented as:

3-(3-methoxyphenyl)-2-methyl-3-oxopropanoic acid + methanol → Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate + water

Biological Activities

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate demonstrates several biological activities that make it of interest in medicinal chemistry research.

Anticancer Properties

One of the most significant biological activities of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is its anticancer potential. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. It exhibits selective cytotoxicity, with IC₅₀ values indicating preferential activity against tumor cells while showing limited effects on normal cells.

The mechanism of action may involve:

-

Inhibition of specific enzymes involved in cancer cell metabolism

-

Modulation of signaling pathways that control cell proliferation

-

Induction of apoptosis in cancer cells

Antioxidant Activity

Compounds containing methoxyphenyl groups, including Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate, often exhibit antioxidant properties. The antioxidant activity is attributed to their ability to scavenge free radicals, which are implicated in various pathological conditions including cancer, inflammation, and neurodegenerative diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate and related compounds has been noted in the literature. These effects may be mediated through:

-

Inhibition of pro-inflammatory enzymes

-

Modulation of cytokine production

-

Interference with inflammatory signaling pathways

Applications in Scientific Research

Beyond its biological activities, Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate serves important functions in various research contexts.

Use as a Chemical Intermediate

One of the primary applications of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is as an intermediate in the synthesis of more complex organic molecules. The presence of multiple functional groups makes it a versatile building block for creating compounds with specific properties and activities.

Examples of syntheses where this compound might serve as an intermediate include:

-

Development of pharmaceutical candidates

-

Preparation of specialty chemicals

-

Synthesis of materials with specific physical properties

Studies of Enzyme Interactions

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is utilized in studies involving enzyme interactions, particularly those relevant to metabolic pathways. The compound's structure allows it to interact with various enzymes, making it useful for:

-

Enzyme inhibition studies

-

Investigation of substrate specificity

-

Research on metabolic transformations

Structure-Activity Relationship Studies

Comparison with Structural Analogs

Understanding how Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate compares to similar compounds provides valuable insights into structure-activity relationships.

Comparison with 4-Methoxy Isomer

The 4-methoxy isomer, Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate (CAS 86109-34-4), differs only in the position of the methoxy group on the phenyl ring. This seemingly minor structural difference can lead to significant changes in biological activity and chemical properties:

| Feature | 3-Methoxy Isomer | 4-Methoxy Isomer |

|---|---|---|

| CAS Number | 343305-12-4 | 86109-34-4 |

| Molecular Formula | C₁₂H₁₄O₄ | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol | 222.24 g/mol |

| Electronic Distribution | Different electron distribution in the aromatic ring | Different electron distribution in the aromatic ring |

| Potential Biological Activity | May have different potency in biological systems | May have different potency in biological systems |

The position of the methoxy group can affect the electronic properties of the aromatic ring, potentially leading to differences in binding affinity to biological targets and metabolic stability .

Comparison with Non-Methylated Analog

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 779-81-7) is structurally similar but lacks the methyl group at the 2-position. This structural difference affects:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume